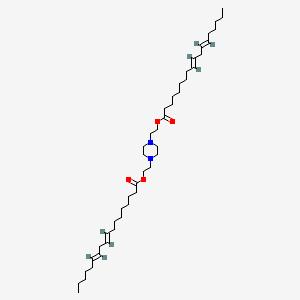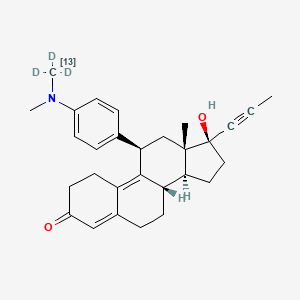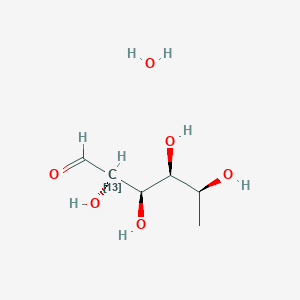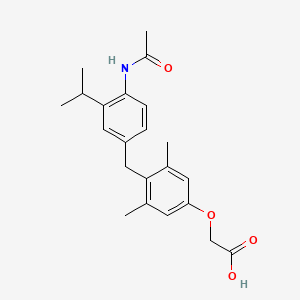
TR|A agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TR|A agonist 2 is a selective thyroid hormone receptor-beta (TRβ) agonist. Thyroid hormones play a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is designed to selectively target TRβ, which is primarily expressed in the liver, brain, and other tissues. This selectivity allows for the modulation of thyroid hormone pathways with reduced side effects on the heart and other tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TR|A agonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency. This step often involves the use of reagents such as halogens, alkylating agents, and protecting groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Key steps include:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions, ensuring consistent product quality.
Automated purification systems: These systems are employed to streamline the purification process and reduce the risk of contamination.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
TR|A agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reaction conditions often involve acidic or basic media and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and controlled temperatures.
Substitution: Common reagents include alkyl halides, acyl halides, and organometallic compounds. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
TR|A agonist 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of thyroid hormone receptor agonists and to develop new synthetic methodologies.
Biology: It is used to investigate the role of thyroid hormone receptors in various biological processes, such as metabolism, growth, and development.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, such as hypercholesterolemia and non-alcoholic steatohepatitis (NASH), as well as neurodegenerative diseases, such as multiple sclerosis.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Mécanisme D'action
TR|A agonist 2 exerts its effects by selectively binding to the thyroid hormone receptor-beta (TRβ) isoform. Upon binding, it induces a conformational change in the receptor, promoting the recruitment of coactivators and the activation of target gene transcription. This leads to the modulation of various physiological processes, such as lipid metabolism, glucose homeostasis, and neuronal development. The selectivity for TRβ reduces the risk of side effects on the heart and other tissues, making it a promising therapeutic agent.
Comparaison Avec Des Composés Similaires
TR|A agonist 2 is unique in its high selectivity for the TRβ isoform, which distinguishes it from other thyroid hormone receptor agonists. Similar compounds include:
Sobetirome (GC-1):
Eprotirome (KB2115): Another TRβ-selective agonist that has shown promise in clinical trials for the treatment of hypercholesterolemia.
Resmetirom (MGL-3196): A TRβ-selective agonist currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.
VK2809 (MB07811):
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-[4-[(4-acetamido-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C22H27NO4/c1-13(2)19-10-17(6-7-21(19)23-16(5)24)11-20-14(3)8-18(9-15(20)4)27-12-22(25)26/h6-10,13H,11-12H2,1-5H3,(H,23,24)(H,25,26) |
Clé InChI |
GZHDROJXCQEXMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)NC(=O)C)C(C)C)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



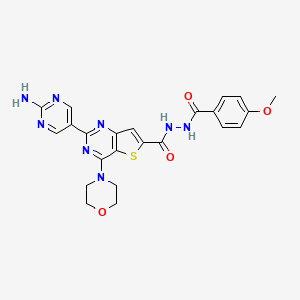
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)


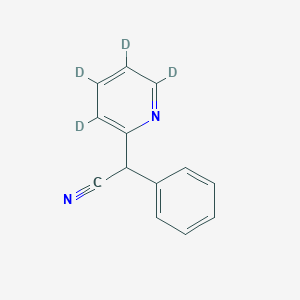

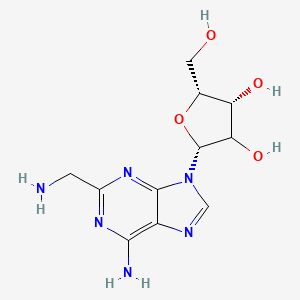
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)
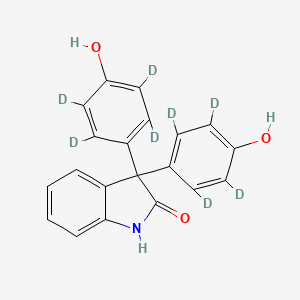
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
